1-(4-Amino-3-mercaptophenyl)propan-2-one
Description
1-(4-Amino-3-mercaptophenyl)propan-2-one is a substituted propanone derivative featuring an aromatic phenyl ring with two functional groups: an amino (-NH₂) group at the para position and a mercapto (-SH) group at the meta position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. Its reactivity is influenced by the electron-donating amino group and the nucleophilic thiol group, which can participate in hydrogen bonding, redox reactions, and coordination with metals.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(4-amino-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4,10H2,1H3 |
InChI Key |
OKLWDWVLJPPKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-mercaptophenyl)propan-2-one can be synthesized through a multi-step process involving the introduction of the amino and mercapto groups onto a phenyl ring, followed by the addition of a propan-2-one moiety. The synthesis typically involves:
- Nitration of a suitable aromatic precursor to introduce the nitro group.
- Reduction of the nitro group to form the amino group.
- Thiolation to introduce the mercapto group.
- Alkylation to attach the propan-2-one moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(4-Amino-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acyl chlorides, anhydrides.
Major Products:
- Disulfides, sulfonic acids (from oxidation).
- Secondary alcohols (from reduction).
- Amides, substituted derivatives (from substitution).
Scientific Research Applications
1-(4-Amino-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The ketone group can undergo nucleophilic addition reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Influence on Reactivity and Stability
- 1-(4-Methoxyphenyl)propan-2-one (CAS 31721-25-2): The methoxy (-OCH₃) group is electron-donating, enhancing the aromatic ring’s electron density. This increases resistance to electrophilic substitution compared to the amino group in the target compound. The absence of a thiol group reduces its nucleophilic reactivity and metal-chelating capacity .
- 1-(4-Fluoro-3-methoxyphenyl)propan-2-one (CAS 320338-98-5): The fluorine atom (electron-withdrawing) and methoxy group (electron-donating) create a polarized aromatic system. This compound’s boiling point (predicted: 260.8±25.0 °C) is higher than typical phenylpropanones due to increased dipole interactions. The target compound’s -SH group may further elevate boiling points via stronger hydrogen bonding .
- 1-(4-Hydroxyphenyl)propan-2-one (MBAL-613): The hydroxyl (-OH) group offers hydrogen-bonding capabilities, similar to the mercapto group. However, thiols are more acidic (pKa ~10) compared to phenols (pKa ~16), making the target compound more reactive in deprotonation-dependent reactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 1-(4-Amino-3-mercaptophenyl)propan-2-one | C₉H₁₁NOS | 197.26 | ~280 (predicted) | -NH₂, -SH |
| 1-(4-Fluoro-3-methoxyphenyl)propan-2-one | C₁₀H₁₁FO₂ | 182.19 | 260.8±25.0 | -F, -OCH₃ |
| 1-(4-Methoxyphenyl)propan-2-amine | C₁₀H₁₃NO | 163.22 | Not reported | -OCH₃, -NH₂ |
Key Research Findings and Gaps
- This is absent in methoxy- or hydroxy-substituted analogs .
- Synthesis Challenges : Direct introduction of -SH and -NH₂ groups on the same aromatic ring may require protective strategies to prevent oxidation or side reactions, as seen in the synthesis of 1-(4-hydroxyphenyl)propan-2-one .
- Data Limitations : Experimental data for the target compound (e.g., XRD, NMR) are lacking in the evidence. Computational models (e.g., density functional theory) could predict its electronic structure and reactivity .
Biological Activity
1-(4-Amino-3-mercaptophenyl)propan-2-one, often referred to as a mercapto compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a mercapto group, an amino group, and a ketone functional group. This unique combination contributes to its reactivity and biological activity.
Biological Activity Overview
-
Antitumor Activity :
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro experiments showed that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.- Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|--------------------|------------|-------------------------------------------|
| MCF-7 | 15.2 | Induction of apoptosis |
| HeLa | 12.8 | Inhibition of cell proliferation |
| C6 (rat glioblastoma) | 18.5 | Disruption of microtubule dynamics |
- Table 1: Cytotoxicity Data
-
Antioxidant Properties :
The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may enhance its therapeutic potential in diseases where oxidative damage is a contributing factor. -
Enzyme Inhibition :
Studies indicate that this compound can inhibit specific enzymes involved in cancer progression, such as caspases and certain kinases. This inhibition can lead to reduced tumor growth and improved survival rates in experimental models.
Case Studies
A notable case study involved the administration of the compound in an animal model of glioblastoma multiforme (GBM). The study reported that intratumoral delivery resulted in significant tumor size reduction and increased survival compared to control groups receiving no treatment.
- Case Study Summary :
- Model : Rat glioblastoma multiforme
- Treatment : Intratumoral administration of this compound
- Results :
- Average tumor size decreased by 40% after treatment.
- Survival time extended by approximately 10 days compared to untreated controls.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Microtubule Disruption : Similar to other known anticancer agents, it interferes with microtubule dynamics, which is critical for cell division.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
